molecular formula C16H32Te B12550486 4-(Butyltellanyl)-2,2-dimethyldec-3-ene CAS No. 143171-00-0

4-(Butyltellanyl)-2,2-dimethyldec-3-ene

Katalognummer: B12550486
CAS-Nummer: 143171-00-0
Molekulargewicht: 352.0 g/mol
InChI-Schlüssel: SOYXETPGWBBGFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Butyltellanyl)-2,2-dimethyldec-3-ene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a dec-3-ene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of butyltellurium trichloride with 2,2-dimethyldec-3-ene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Butyltellanyl)-2,2-dimethyldec-3-ene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Compounds with different functional groups replacing the butyltellanyl group.

Wissenschaftliche Forschungsanwendungen

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as semiconductors and catalysts.

Wirkmechanismus

The mechanism of action of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets involved in its biological activity are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Butylselanyl)-2,2-dimethyldec-3-ene: Similar structure with selenium instead of tellurium.

    4-(Butylthio)-2,2-dimethyldec-3-ene: Similar structure with sulfur instead of tellurium.

    4-(Butylsulfonyl)-2,2-dimethyldec-3-ene: Similar structure with a sulfonyl group instead of tellurium.

Uniqueness

4-(Butyltellanyl)-2,2-dimethyldec-3-ene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

143171-00-0

Molekularformel

C16H32Te

Molekulargewicht

352.0 g/mol

IUPAC-Name

4-butyltellanyl-2,2-dimethyldec-3-ene

InChI

InChI=1S/C16H32Te/c1-6-8-10-11-12-15(14-16(3,4)5)17-13-9-7-2/h14H,6-13H2,1-5H3

InChI-Schlüssel

SOYXETPGWBBGFR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=CC(C)(C)C)[Te]CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.